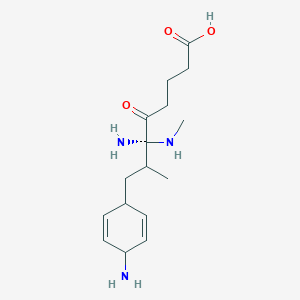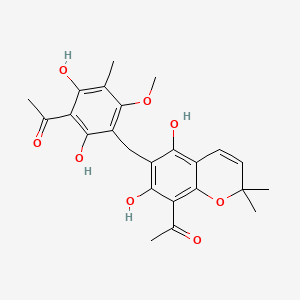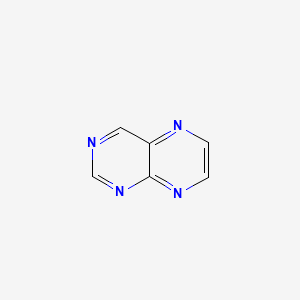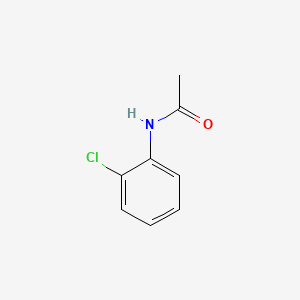
N-methyl-valyl-amiclenomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-valyl-amiclenomycin is a natural product found in Streptomyces with data available.
科学的研究の応用
Antibiotic Properties and Mechanism of Action
- Amiclenomycin is known for its inhibitory effect on mycobacteria growth, with this action being reversible by biotin and desthiobiotin. It was first identified as a product of Streptomyces lavendulae subsp. amiclenomycini OKAMI and its chemical structure was determined to be L-2-amino-4-(4'-amino-2', 5'-cyclohexadienyl)-butyric acid (Okami et al., 1974).
- Amiclenomycin peptides, exhibiting antimicrobial activity, were found to inhibit DAPA-aminotransferase by the amiclenomycin-warhead. These peptides show potential as novel antimetabolites of biotin (Poetsch et al., 1985).
- The antibiotic blocks biotin biosynthesis by inhibiting the pyridoxal-phosphate-dependent enzyme diaminopelargonic acid synthase. The mechanism involves a covalent bond formation between amiclenomycin and the cofactor pyridoxal-phosphate (Sandmark et al., 2002).
Synthesis and Chemical Studies
- The first synthesis of amiclenomycin was reported, highlighting its role as an inhibitor of biotin biosynthesis. This synthesis involved the construction of properly substituted cyclohexadienyl rings (Mann et al., 2002).
- A study on the mode of action of amiclenomycin found it to be a strong inhibitor of KAPA-DAPA aminotransferase, suggesting a binding to the enzyme at the KAPA-DAPA binding site (Hotta et al., 1975).
Antimutagenic Effects
- A novel antimutagenic factor, BA-2, considered to be N-methyl-valyl-amiclenomycin, was isolated and found to be active against UV-induced mutagenesis in Escherichia coli. This suggests the potential use of amiclenomycin in antimutagenic applications (Yamada et al., 1993).
特性
CAS番号 |
96717-69-0 |
|---|---|
製品名 |
N-methyl-valyl-amiclenomycin |
分子式 |
C16H27N3O3 |
分子量 |
309.4 g/mol |
IUPAC名 |
(6S)-6-amino-8-(4-aminocyclohexa-2,5-dien-1-yl)-7-methyl-6-(methylamino)-5-oxooctanoic acid |
InChI |
InChI=1S/C16H27N3O3/c1-11(10-12-6-8-13(17)9-7-12)16(18,19-2)14(20)4-3-5-15(21)22/h6-9,11-13,19H,3-5,10,17-18H2,1-2H3,(H,21,22)/t11?,12?,13?,16-/m0/s1 |
InChIキー |
IYJXSJJCXYNKBU-NPQGJGQUSA-N |
異性体SMILES |
CC(CC1C=CC(C=C1)N)[C@](C(=O)CCCC(=O)O)(N)NC |
SMILES |
CC(CC1C=CC(C=C1)N)C(C(=O)CCCC(=O)O)(N)NC |
正規SMILES |
CC(CC1C=CC(C=C1)N)C(C(=O)CCCC(=O)O)(N)NC |
同義語 |
BA 2 BA-2 N-methyl-valyl-amiclenomycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203163.png)
![6-Chloro-2-(1-furo[2,3-c]pyridin-5-ylethylsulfanyl)pyrimidin-4-amine](/img/structure/B1203164.png)
![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)
![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)






![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)